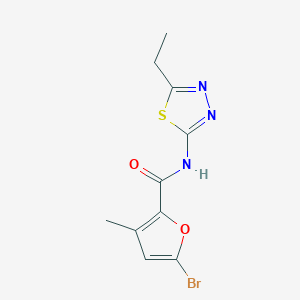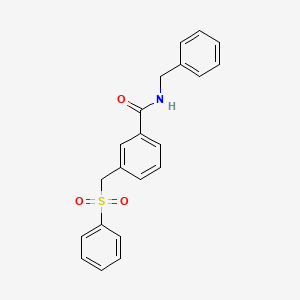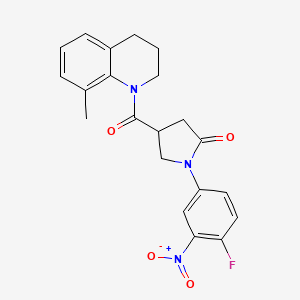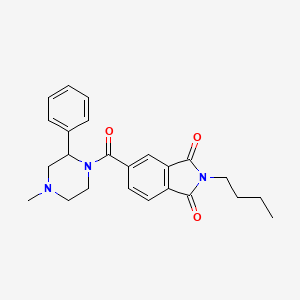![molecular formula C19H17N5O B7550982 N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamide](/img/structure/B7550982.png)
N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamide, also known as PI3Kδ inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Wissenschaftliche Forschungsanwendungen
N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In cancer, the inhibition of N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ has been shown to reduce tumor growth and metastasis in preclinical models. In autoimmune disorders, this compound has been found to suppress the activity of immune cells, leading to a reduction in inflammation and tissue damage. In inflammatory conditions, N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ inhibitor has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Wirkmechanismus
N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ inhibitor works by selectively inhibiting the activity of the N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ isoform, which is involved in various signaling pathways that regulate cell growth, survival, and metabolism. By inhibiting N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ, this compound reduces the activity of downstream effectors, including AKT and mTOR, leading to a reduction in cell proliferation and survival. In addition, N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ inhibitor has been shown to modulate the activity of immune cells, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ inhibitor has been shown to have several biochemical and physiological effects, including a reduction in cell proliferation and survival, modulation of immune cell activity, and a reduction in inflammation and tissue damage. In preclinical studies, this compound has been found to be well-tolerated and to have a favorable pharmacokinetic profile.
Vorteile Und Einschränkungen Für Laborexperimente
N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ inhibitor has several advantages for lab experiments, including its high selectivity for the N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ isoform, its favorable pharmacokinetic profile, and its well-established synthetic method. However, this compound also has some limitations, including its potential off-target effects and the need for further optimization to improve its potency and selectivity.
Zukünftige Richtungen
There are several future directions for the research and development of N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ inhibitor, including the optimization of its potency and selectivity, the identification of biomarkers for patient selection, and the evaluation of its safety and efficacy in clinical trials. In addition, this compound may have potential applications in other diseases, including metabolic disorders and neurodegenerative diseases. Further research is needed to fully understand the therapeutic potential of N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ inhibitor and its underlying mechanisms of action.
Synthesemethoden
The synthesis of N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamide involves several steps, including the coupling of pyrazole and indazole, followed by the introduction of a carboxamide group. The final product is obtained through purification and isolation processes. This synthetic method has been optimized for high yield and purity, making it suitable for large-scale production.
Eigenschaften
IUPAC Name |
N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c25-19(17-7-2-6-16-12-21-23-18(16)17)20-11-14-4-1-5-15(10-14)13-24-9-3-8-22-24/h1-10,12H,11,13H2,(H,20,25)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCLNLPTAMGQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN2C=CC=N2)CNC(=O)C3=CC=CC4=C3NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7550902.png)
![N-[1-[4-(benzimidazol-1-yl)phenyl]ethyl]-N-methylpyrimidin-2-amine](/img/structure/B7550914.png)
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-[[4-[(4-methylpiperidin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B7550920.png)


![N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B7550946.png)

![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-3-methylpiperidine-1-sulfonamide](/img/structure/B7550959.png)
![N-[2-[(3-bromophenyl)methyl]pyrazol-3-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7550977.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7550989.png)

![3-[(4-aminoquinazolin-2-yl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7550997.png)
![4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one](/img/structure/B7551017.png)
![4-[2-(1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B7551025.png)